6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine
Description
6-Bromo-2-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core with a bromine atom at position 6, a methyl group at position 2, and an amine at position 8 (Fig. 1). Its molecular formula is C₇H₈BrN₄, and it serves as a critical intermediate in medicinal chemistry due to its structural similarity to purine bases like adenine, enabling interactions with biological targets such as kinases and G protein-coupled receptors .
The compound is synthesized via nucleophilic substitution and cyclization reactions. For example, bromination of precursor pyrazine derivatives followed by coupling with amines or boronic acids (e.g., Suzuki-Miyaura reactions) is a common strategy, as seen in related imidazo[1,2-a]pyrazine syntheses . Its bromine substituent enhances electrophilicity, facilitating further functionalization, while the methyl group modulates steric and electronic properties .
Properties
Molecular Formula |
C7H7BrN4 |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C7H7BrN4/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3,(H2,9,11) |
InChI Key |
JYAGOVRSLBASGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine typically involves the following steps:
Formation of the Imidazo[1,2-A]pyrazine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyrazine derivative.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield 6-amino-2-methylimidazo[1,2-A]pyrazin-8-amine.
Scientific Research Applications
Medicinal Chemistry
Potential as a Pharmacophore
The compound's unique structure enables it to interact with multiple biological targets, making it a candidate for drug development. It has shown promise in the following areas:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported a tumor growth inhibition rate of 77.7% when used alongside anti-PD-1 antibodies in murine models.
- Antimicrobial Properties : Research suggests that 6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine can inhibit the growth of certain bacteria and fungi, indicating its potential as an antimicrobial agent.
- Enzyme Modulation : The compound has been studied for its ability to modulate enzyme activities critical in metabolic pathways. Notably, it inhibits ectonucleotide triphosphate diphosphohydrolase 1 (ENPP1), which could enhance immune responses in cancer therapies.
Case Study: Anticancer Properties
A pivotal study demonstrated that treatment with this compound not only inhibited ENPP1 but also upregulated immune response genes such as IFNB1 and CXCL10. This dual action suggests its potential for enhancing immune activation alongside direct tumor inhibition.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cells | |
| Enzyme Inhibition | Modulation of specific enzymes |
Materials Science
Electronic Properties
In materials science, 6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine is being explored for its electronic properties. It has potential applications in organic semiconductors and photovoltaic systems due to its unique electronic configuration. This integration could enhance the efficiency of organic photovoltaic devices.
Synthesis and Reaction Mechanisms
The synthesis typically involves bromination followed by amination reactions. The compound can undergo several chemical transformations:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
- Oxidation/Reduction Reactions : It can be oxidized or reduced to form derivatives useful for further functionalization.
Comparative Analysis with Related Compounds
To understand the unique properties of 6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | IC50 (nM) | Activity |
|---|---|---|---|
| 6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine | Structure Here | 5.70 - 9.68 | ENPP1 Inhibitor |
| Imidazo[1,2-a]pyrazine Derivative | Structure Here | 10 - 15 | General Anticancer |
| Other Brominated Analogues | Structure Here | >20 | Less Selective |
Pharmacokinetic Profile
In pharmacokinetic studies, the compound demonstrated favorable absorption and distribution characteristics essential for effective drug formulation. Its ability to cross biological membranes enhances its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups in its structure can influence its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Bromine at Position 6 : Enhances reactivity for cross-coupling (e.g., Suzuki reactions) and stabilizes target binding via halogen bonding .
- Methyl Group at Position 2 : Improves metabolic stability compared to bulkier substituents .
- Amine at Position 8: Critical for hydrogen bonding with receptors (e.g., adenosine receptors) .
Kinase Inhibition
- 6-Bromo-2-methylimidazo[1,2-a]pyrazin-8-amine derivatives exhibit potent inhibition of PTK6 (protein tyrosine kinase 6), a target in breast cancer. Co-crystal structures reveal a binding mode with a 1.70 Å resolution, surpassing dasatinib’s 2.24 Å interaction .
- TH7127 (6-(2-methoxyphenyl) analog) shows enhanced SAMHD1 dNTPase inhibition (IC₅₀ < 1 µM) compared to the parent bromo compound, attributed to π-π stacking with the methoxyphenyl group .
Adenosine Receptor Antagonism
- 8-Morpholino derivatives demonstrate subtype selectivity: A₃ Receptor: Ki = 12 nM (vs. 6-bromo-2-methyl analog: Ki = 85 nM) . A₂A Receptor: Activity depends on substituent polarity; morpholine improves solubility but reduces affinity compared to methyl .
Biological Activity
6-Bromo-2-methylimidazo[1,2-a]pyrazin-8-amine is a compound belonging to the imidazo[1,2-a]pyrazine family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The chemical formula for 6-Bromo-2-methylimidazo[1,2-a]pyrazin-8-amine is C7H6BrN3. It features a bromine atom at the 6-position and a methyl group at the 2-position of the imidazo[1,2-a]pyrazine ring. This structural configuration contributes to its unique biological properties.
Antioxidant Activity
Research indicates that derivatives of imidazo[1,2-a]pyrazine exhibit significant antioxidant activity. For instance, compounds with various substitutions at the C2, C3, and C8 positions have been evaluated for their ability to scavenge free radicals. In particular, compounds with amino groups at the C8 position showed enhanced antioxidant capabilities compared to standard antioxidants like ascorbic acid .
Anticancer Activity
Studies have demonstrated that 6-Bromo-2-methylimidazo[1,2-a]pyrazin-8-amine and its analogs possess notable anticancer properties. For example:
- Cytotoxicity Tests : In vitro assays against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that certain derivatives exhibited moderate cytotoxic effects. The IC50 values for these compounds were comparable to established chemotherapeutics like Doxorubicin .
- Mechanism of Action : The anticancer activity is thought to be mediated through the inhibition of key cellular pathways and proteins involved in cell proliferation and survival. Some compounds have been identified as potential inhibitors of receptor tyrosine kinases, which are crucial in cancer signaling pathways .
Antimicrobial Activity
The antimicrobial efficacy of 6-Bromo-2-methylimidazo[1,2-a]pyrazin-8-amine has also been investigated. Studies have shown that it can inhibit the growth of various bacterial strains:
- Testing Against Pathogens : Compounds derived from imidazo[1,2-a]pyrazines were tested against Gram-positive and Gram-negative bacteria. The results indicated promising antimicrobial properties, particularly against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
The biological activity of 6-Bromo-2-methylimidazo[1,2-a]pyrazin-8-amine is significantly influenced by its molecular structure. Variations in substituents at different positions on the imidazo[1,2-a]pyrazine scaffold can enhance or diminish its biological effects:
- Positioning of Substituents : For instance, substitution at the C8 position with different amines has been shown to improve antioxidant activity while maintaining low toxicity against normal cells .
Case Studies
Case Study 1: Antioxidant Efficacy
In a study evaluating various imidazo[1,2-a]pyrazine derivatives for antioxidant capacity using DPPH and ABTS assays:
- Compounds exhibited IC50 values significantly lower than those of standard antioxidants.
Case Study 2: Anticancer Potential
A comparative analysis of several imidazo[1,2-a]pyrazine derivatives revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
